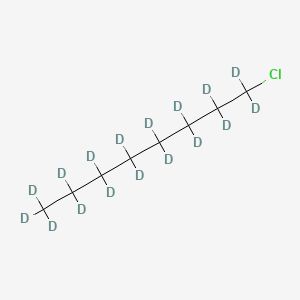
1-Chlorooctane-D17
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chlorooctane-D17, also known as n-Octyl Chloride-D17, is a deuterium-labeled compound. It is a derivative of 1-Chlorooctane where the hydrogen atoms are replaced with deuterium, a stable isotope of hydrogen. This compound is primarily used in scientific research, particularly in the fields of chemistry and pharmacology, due to its unique properties and applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Chlorooctane-D17 is synthesized by substituting the hydrogen atoms in 1-Chlorooctane with deuterium. This process typically involves the use of deuterated reagents and solvents. The reaction conditions must be carefully controlled to ensure the complete substitution of hydrogen with deuterium. The synthesis can be carried out under anhydrous conditions to prevent any exchange of deuterium with hydrogen from water or other sources .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of deuterated starting materials and specialized equipment to handle and store deuterated compounds. The production must adhere to strict quality control measures to ensure the purity and isotopic labeling of the final product .
Análisis De Reacciones Químicas
Types of Reactions
1-Chlorooctane-D17 undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Elimination Reactions: It can undergo elimination reactions to form alkenes.
Oxidation and Reduction: Although less common, it can be involved in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.
Elimination Reactions: Strong bases such as sodium ethoxide or potassium tert-butoxide are used. The reactions are often conducted at elevated temperatures.
Oxidation and Reduction: Specific oxidizing or reducing agents are used depending on the desired transformation.
Major Products Formed
Substitution Reactions: The major products are the corresponding substituted octanes.
Elimination Reactions: The major products are alkenes, such as 1-octene.
Oxidation and Reduction: The products vary depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Chlorooctane-D17 has a wide range of applications in scientific research:
Chemistry: It is used as a tracer in studies involving reaction mechanisms and kinetics due to its deuterium labeling.
Biology: It is employed in metabolic studies to track the incorporation and transformation of deuterated compounds in biological systems.
Medicine: It is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of deuterated drugs.
Industry: It is utilized in the development of new materials and chemical processes where isotopic labeling is required
Mecanismo De Acción
The mechanism of action of 1-Chlorooctane-D17 is primarily related to its deuterium content. Deuterium substitution can affect the pharmacokinetic and metabolic profiles of compounds. The presence of deuterium can lead to changes in reaction rates, bond strengths, and overall stability of the compound. These effects are leveraged in various research applications to gain insights into molecular interactions and pathways .
Comparación Con Compuestos Similares
1-Chlorooctane-D17 can be compared with other deuterium-labeled compounds such as:
1-Chlorooctane: The non-deuterated version, which lacks the unique properties imparted by deuterium.
Deuterated Alkanes: Other deuterium-labeled alkanes like deuterated hexane or deuterated decane, which have similar applications but differ in chain length and specific properties.
Deuterated Aromatics: Compounds like deuterated benzene, which are used in similar research applications but have different chemical structures and reactivity
This compound stands out due to its specific chain length and the presence of a chlorine atom, making it particularly useful in studies involving halogenated compounds and their interactions.
Propiedades
Fórmula molecular |
C8H17Cl |
|---|---|
Peso molecular |
165.78 g/mol |
Nombre IUPAC |
1-chloro-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecadeuteriooctane |
InChI |
InChI=1S/C8H17Cl/c1-2-3-4-5-6-7-8-9/h2-8H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2 |
Clave InChI |
CNDHHGUSRIZDSL-OISRNESJSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])Cl |
SMILES canónico |
CCCCCCCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4aR,7aR)-7a-[(1R,2R)-2-(2-{[(1R,2R)-2-methylcyclopropyl]methoxy}propan-2-yl)cyclopropyl]-6-(pyrimidin-2-yl)-4,4a,5,6,7,7a-hexahydropyrrolo[3,4-d][1,3]thiazin-2-amine](/img/structure/B12404007.png)

![[(E,2S,3R)-3-hydroxy-2-(tetracosanoylamino)octadec-4-enyl] benzoate](/img/structure/B12404027.png)
![[(2R,3R,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] acetate](/img/structure/B12404036.png)


![(Z)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2R)-5-amino-2-[[2-[[(2S)-4-amino-2-[[(2S,3S)-4-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-hydroxybutanoyl]amino]butanoyl]amino]acetyl]amino]pentanoyl]pyrrolidine-2-carbonyl]amino]-3-(2-fluorophenyl)propanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pent-2-enoic acid](/img/structure/B12404061.png)
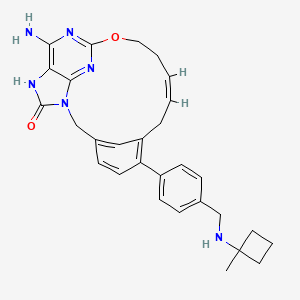
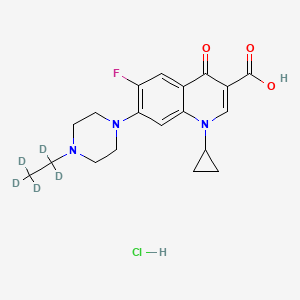
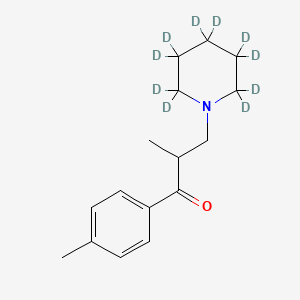
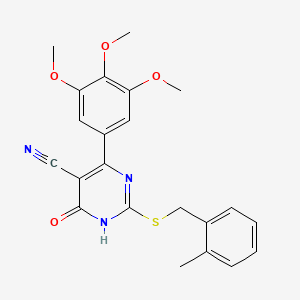
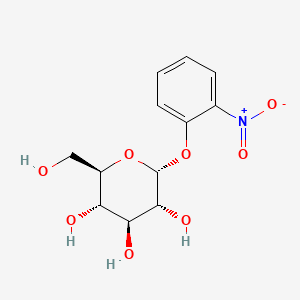
![1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]proline](/img/structure/B12404106.png)

